
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate typically involves a multi-step process. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods: For large-scale production, the Ullmann-Goldberg coupling reaction is often employed . This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole in the presence of a copper catalyst. The reaction is carried out in a suitable solvent, such as acetonitrile, and the product is purified through crystallization.
化学反应分析
Types of Reactions: Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of triazole derivatives .
科学研究应用
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate can be compared with other triazole derivatives, such as:
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound is used in similar applications but has different chemical properties due to the presence of a benzoic acid group.
1H-1,2,3-Triazole: The parent compound of the triazole family, used as a precursor for various derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
属性
分子式 |
C8H12N4O2 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC 名称 |
methyl 4-(triazol-2-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-14-8(13)7-4-6(5-9-7)12-10-2-3-11-12/h2-3,6-7,9H,4-5H2,1H3 |
InChI 键 |
STJFKDFNZZMXFW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(CN1)N2N=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)
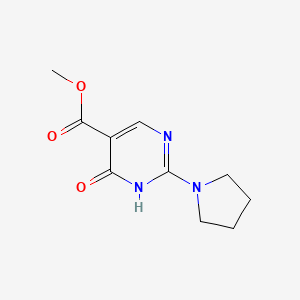


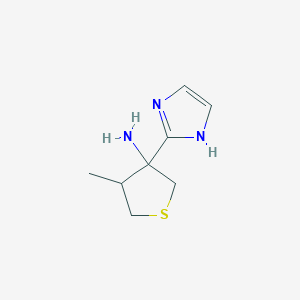
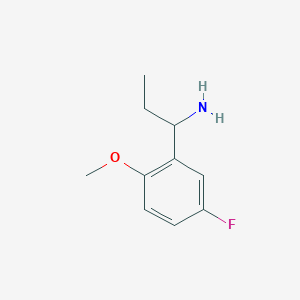
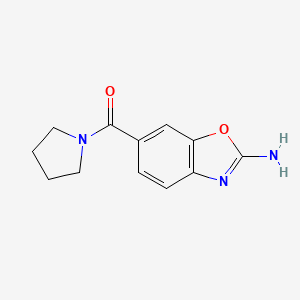
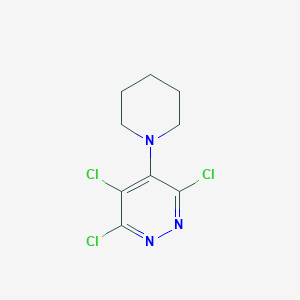


![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)
![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)


